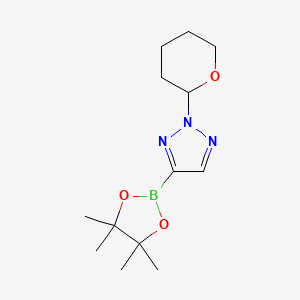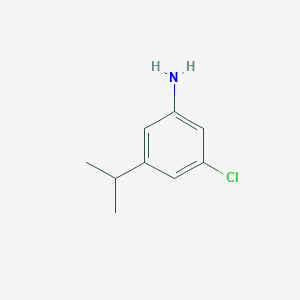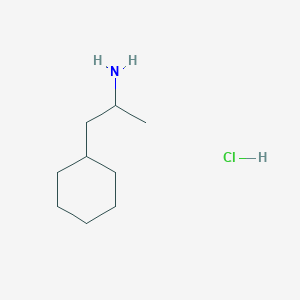
2-(methoxymethyl)-3,3-dimethylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methoxymethyl)-3,3-dimethylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and two methyl groups at the 3-position of the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-3,3-dimethylazetidine can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylazetidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can further improve the scalability of the synthesis. Additionally, purification techniques like distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-3,3-dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3,3-dimethylazetidine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
2-(methoxymethyl)-3,3-dimethylazetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a potential scaffold for drug design.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3,3-dimethylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The strained azetidine ring may also contribute to its reactivity and ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethylazetidine: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
2-(hydroxymethyl)-3,3-dimethylazetidine: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its solubility and reactivity.
2-(ethoxymethyl)-3,3-dimethylazetidine: Similar structure with an ethoxymethyl group, leading to variations in steric and electronic effects.
Uniqueness
2-(methoxymethyl)-3,3-dimethylazetidine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the strained azetidine ring and the methoxymethyl substituent makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1849269-28-8 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(methoxymethyl)-3,3-dimethylazetidine |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8-6(7)4-9-3/h6,8H,4-5H2,1-3H3 |
InChI Key |
NVJALIQBNGJEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1COC)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





